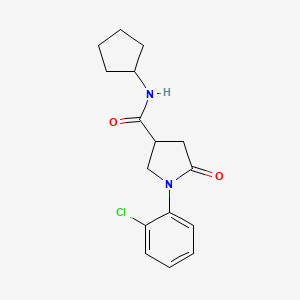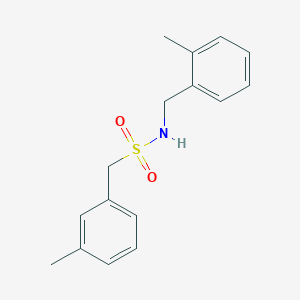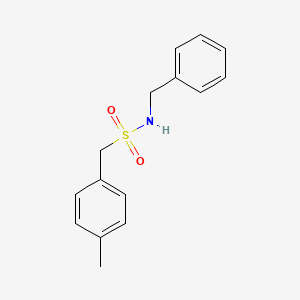
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of drugs called GABA (gamma-aminobutyric acid) analogs. It is a potent inhibitor of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which can have a variety of effects on brain function and behavior.
Mecanismo De Acción
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in a variety of physiological processes, including sleep, anxiety, and muscle relaxation.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound administration have been shown to have a number of physiological and biochemical effects. These include increased levels of dopamine, decreased levels of glutamate, and increased levels of brain-derived neurotrophic factor (BDNF). These effects may contribute to the therapeutic effects of this compound in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its potent and selective inhibition of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. However, one limitation is that this compound is not highly water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine and alcohol addiction. Another area of interest is its potential use in enhancing cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including addiction, epilepsy, and anxiety disorders. It has also been studied for its potential use in enhancing cognitive function and memory.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-7-3-4-8-14(13)19-10-11(9-15(19)20)16(21)18-12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINLZZWBYPUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4426394.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![1-(4-fluorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426416.png)
![N-1-adamantyl-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426429.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4426447.png)

![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)

![1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4426483.png)
![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)